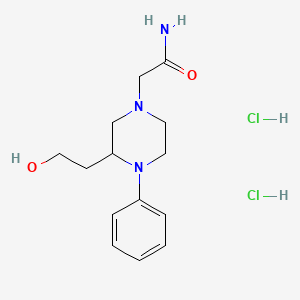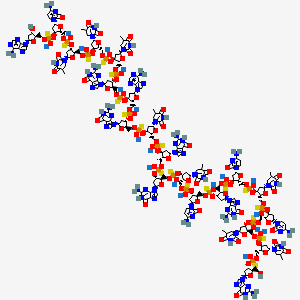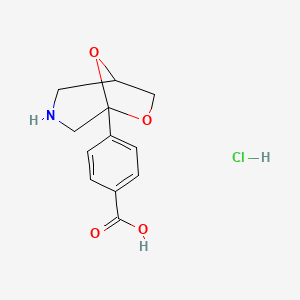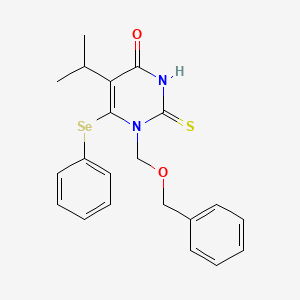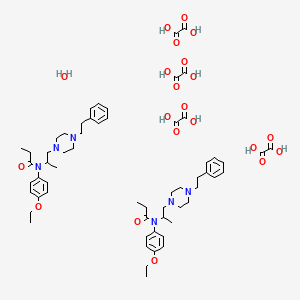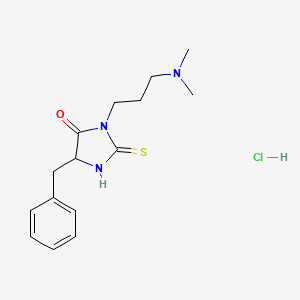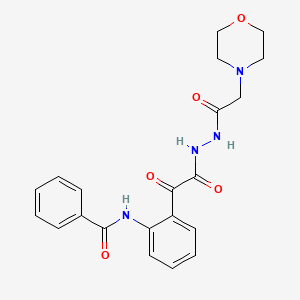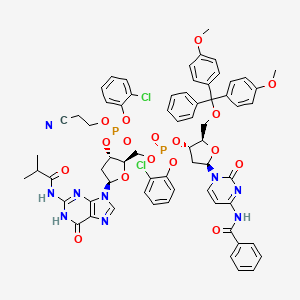
Carbamic acid, (4-((2,4-dimethoxyphenyl)methyl)-2-hydroxy-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (4-((2,4-dimethoxyphenyl)methyl)-2-hydroxy-5-((2-methyl-1-(((2-(4-morpholinyl)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)propyl)amino)-5-oxo-1-(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1R*,2R*,4S*,5(R*(R*))))- is a complex organic compound with a unique structure that includes multiple functional groups such as carbamic acid, dimethoxyphenyl, morpholinyl, and others
準備方法
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Industrial production methods may involve the use of advanced techniques such as catalytic reactions, high-pressure conditions, and specialized reagents to achieve high yields and purity.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxyl and amino groups allows for oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form simpler derivatives, often using reducing agents like hydrogen or metal hydrides.
Substitution: The aromatic rings and amino groups make it susceptible to substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
Compared to other similar compounds, this compound stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
Carbamic acid derivatives: Compounds with similar core structures but different functional groups.
Dimethoxyphenyl compounds: Molecules containing the dimethoxyphenyl group, which may have similar chemical properties.
Morpholinyl compounds: Compounds featuring the morpholinyl group, often studied for their biological activities.
This compound’s uniqueness lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
特性
CAS番号 |
181038-47-1 |
|---|---|
分子式 |
C44H60N4O9 |
分子量 |
789.0 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S,5R)-5-[(2,4-dimethoxyphenyl)methyl]-3-hydroxy-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C44H60N4O9/c1-29(2)39(41(51)45-36(25-31-16-12-9-13-17-31)42(52)48-20-22-56-23-21-48)47-40(50)33(26-32-18-19-34(54-6)28-38(32)55-7)27-37(49)35(24-30-14-10-8-11-15-30)46-43(53)57-44(3,4)5/h8-19,28-29,33,35-37,39,49H,20-27H2,1-7H3,(H,45,51)(H,46,53)(H,47,50)/t33-,35+,36+,37+,39+/m1/s1 |
InChIキー |
LYYFXNGWNVHQBO-ZMTKFLJGSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=C(C=C(C=C3)OC)OC)C[C@@H]([C@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=C(C=C(C=C3)OC)OC)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


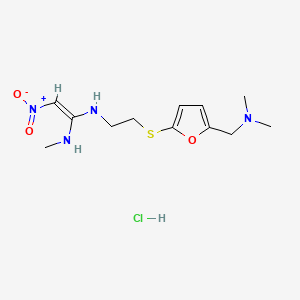
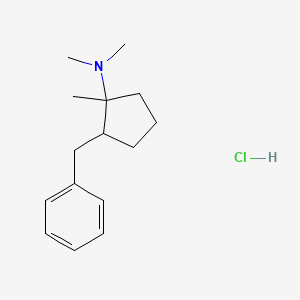
![3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide](/img/structure/B15191300.png)

